molecular formula C11H22O2 B020688 Serricornin CAS No. 72522-40-8

Serricornin

Cat. No.: B020688
CAS No.: 72522-40-8
M. Wt: 186.29 g/mol
InChI Key: YEKDTNYNLCQHPV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Serricornin [(4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone] is a sex pheromone produced by female cigarette beetles (Lasioderma serricorne) . The primary targets of this compound are male cigarette beetles . The role of this compound is to attract male beetles, facilitating mating and reproduction .

Mode of Action

The mode of action of this compound involves the interaction with olfactory receptors in male cigarette beetles . When released by female beetles, this compound diffuses into the environment and is detected by the olfactory system of the males. This triggers a behavioral response, attracting the males towards the source of the pheromone .

Biochemical Pathways

It is known that the detection of pheromones like this compound typically involves signal transduction pathways in the olfactory system, leading to a behavioral response .

Pharmacokinetics

Instead, it is released into the environment and detected by other organisms .

Result of Action

The result of this compound’s action is the attraction of male cigarette beetles to females, facilitating mating . This is a crucial aspect of the reproductive cycle of these beetles, contributing to the survival and propagation of the species .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, humidity, and wind can affect the diffusion and detection of the pheromone in the environment . Additionally, the presence of other odors or chemicals in the environment could potentially interfere with the detection of this compound .

Biochemical Analysis

Biochemical Properties

Serricornin interacts with specific olfactory receptors in the antennae of male cigarette beetles These interactions trigger a cascade of biochemical reactions that lead to the behavioral response of the beetles

Cellular Effects

The effects of this compound are primarily observed in the olfactory neurons of the cigarette beetles. It influences cell function by triggering signal transduction pathways that lead to changes in gene expression and cellular metabolism . This results in the behavioral response of the beetles to the presence of the pheromone.

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to specific olfactory receptors on the antennae of male cigarette beetles . This binding triggers a signal transduction pathway that leads to changes in gene expression and cellular metabolism, ultimately resulting in the behavioral response of the beetles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be stable over time . The compound does not appear to degrade significantly and continues to exert its effects on the beetles. Long-term effects on cellular function have not been reported in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Serricornin can be synthesized through various methods. One notable approach involves starting from (2S,4S)-2,4-dimethyl-1,5-pentanediol, which is obtained by lipase-catalyzed enantiomer separation of its racemate . The synthesis involves several steps, including asymmetric synthesis and stereoselective reactions .

Industrial Production Methods: Industrial production of this compound typically involves the use of enantioselective synthesis techniques to ensure the correct stereochemistry of the compound. Methods such as palladium-catalyzed hydrogenolysis of alkenyloxiranes have been employed to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Serricornin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.

    Reduction: Reduction reactions can convert this compound into alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted compounds .

Properties

IUPAC Name

7-hydroxy-4,6-dimethylnonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKDTNYNLCQHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)CC(C)C(=O)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868148
Record name 7-Hydroxy-4,6-dimethyl-3-nonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72522-40-8
Record name Serricornin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072522408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-4,6-dimethyl-3-nonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Osmium tetraoxide (80 mg, 0.3 mmol) was added to a solution of [S-(3R*,5R*,6R*)-2-ethyl-3,5-dimethyl-1-octen-6-ol (15a) (0.552 g, 3 mmol) in 36 mL of 1,4-dioxane and 12 mL of water at 20°-25° C. After 15 min, finely powdered sodium periodate (10.0 g, 46.8 mmol) was added in several portions over a period of 1 h, in accord with the literature procedure [Pappo, R. et al., J. Org. Chem., 1956, 21:478-479]. The mixture was stirred for 16 h, then extracted with ether (2∞50 mL). The ether solution was washed with sodium sulfite solution, dried over anhydrous magnesium sulfate (0.5 g), filtered, and concentrated at 50 torr to yield a residue of serricornin (1 and 2) (0.507 g, 91%). The NMR data are consistent with those previously reported [Mori, K. and Watanabe, H., Tetrahedron, 1985, 41:3423-3428]:300 MHz 1H-NMR (C6 D6) (literature data in parentheses) δ0.8-2.4 (m, 23), 3.2 (lit 3.17) (m, 0.75, CH--O of 2), 3.75 (lit 3.82) (ddd, 0.25, CH--O of 1); 75 MHz 13C-NMR (C6D6), assigned to 1:δ8.0, 10.7, 14.0, 16.5, 27.0, 33.9, 36.1, 36.8, 43.6, 76.4, 213.4 (8.0, 10.8, 13.7, 16.4, 27.5, 33.9, 35.8, 36.8, 43.8, 76.4, 213.6); assigned to 2:7.4, 10.7, 11.7, 16.8, 26.2, 30.2, 31.3, 33.1, 36.1, 72.6, 98.5 (7.4, 10.7, 11.7, 16.7, 26.2, 30.2, 31.3, 33.1, 36.2, 72.7, 98.6), HRMS: calcd for C11 H20O [(M-18)+] 168.1514; found, 168.1506.
Quantity
10 g
Type
reactant
Reaction Step One
Name
S-(3R*,5R*,6R*)-2-ethyl-3,5-dimethyl-1-octen-6-ol
Quantity
0.552 g
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
80 mg
Type
catalyst
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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